molecular formula C27H26BrFN4O B12374876 iPAF1C

iPAF1C

Número de catálogo: B12374876
Peso molecular: 521.4 g/mol
Clave InChI: ZQBFGPMVFJLIPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C27H26BrFN4O

Peso molecular

521.4 g/mol

Nombre IUPAC

N-(4-bromo-3-methylphenyl)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H26BrFN4O/c1-18-15-22(9-10-23(18)28)30-26(34)20-11-13-32(14-12-20)27-31-24-7-2-3-8-25(24)33(27)17-19-5-4-6-21(29)16-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,30,34)

Clave InChI

ZQBFGPMVFJLIPZ-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)Br

Origen del producto

United States

Descripción

Overview of Eukaryotic Gene Expression and Transcriptional Control

Transcriptional control in eukaryotes occurs at multiple levels, from the assembly of the pre-initiation complex at the promoter to the elongation and termination of the RNA transcript. wikipedia.orgnih.gov Regulatory proteins bind to specific DNA sequences, such as promoters, enhancers, and silencers, to modulate RNAPII activity. nih.govcocila.netkenyon.edu

RNA Polymerase II (RNAPII) Dynamics and Transcriptional Elongation

RNAPII transcribes DNA by incorporating nucleotides into the growing RNA chain. pnas.org The process of transcriptional elongation is dynamic and influenced by various factors that affect the polymerase's speed and processivity. oup.comnih.govnih.gov RNAPII moves stepwise along the DNA template, and this movement is finely tuned to balance transcription fidelity and speed. pnas.org Transcript elongation factors (TEFs) play a significant role in facilitating efficient transcription through chromatin templates. nih.gov

Promoter-Proximal Pausing and Pause Release Mechanisms

Following initiation, RNAPII often pauses in the promoter-proximal region, typically after synthesizing 20-60 nucleotides. royalsocietypublishing.orgwalshmedicalmedia.combiologists.com This pausing is a widespread phenomenon in mammalian transcription, affecting a substantial percentage of protein-coding genes. royalsocietypublishing.orgwalshmedicalmedia.com Promoter-proximal pausing is mediated by negative elongation factors like the Negative Elongation Factor (NELF) and the DRB sensitivity-inducing factor (DSIF). royalsocietypublishing.orgwalshmedicalmedia.comoup.com The release of paused RNAPII into productive elongation is a key regulatory step and is primarily mediated by the activated form of Positive Transcription Elongation Factor b (P-TEFb). walshmedicalmedia.comoup.com

Composition and Functional Significance of PAF1C

The Polymerase-Associated Factor 1 Complex (PAF1C) is a key player in regulating RNAPII transcription elongation and other co-transcriptional processes. yeastgenome.orgnih.govbiorxiv.org

Core Subunits of PAF1C (PAF1, LEO1, CTR9, RTF1, CDC73, SKI8)

PAF1C is a conserved complex found in eukaryotes. yeastgenome.orgnih.govnih.gov In yeast, it is composed of five core subunits: Paf1, Ctr9, Leo1, Rtf1, and Cdc73. yeastgenome.orgresearchgate.netfrontiersin.orgpnas.org In mammals, PAF1C includes an additional subunit, WDR61 (Ski8), although the association of RTF1 can be less stable in some species. researchgate.netfrontiersin.orgpnas.orguniprot.org These subunits assemble to form the complex that associates with RNAPII. researchgate.netresearchgate.net

Role of PAF1C in Regulating RNAPII Processivity

PAF1C associates with RNAPII during transcription and contributes to stabilizing the elongation complex. oup.com This stabilization facilitates transcript synthesis by increasing the elongation rate and enhancing processivity. nih.govoup.com Studies have shown that PAF1C subunits have direct effects on RNAPII processivity and elongation rate. nih.govbiorxiv.orgresearchgate.net Depletion of PAF1C subunits can lead to reduced RNAPII processivity and premature termination of transcription. pnas.org PAF1C is considered an essential rate-limiting transcriptional elongation factor that promotes RNAPII progression. pnas.org

PAF1C as a Scaffold for Transcriptional and Epigenetic Modifiers

A significant function of PAF1C is its role as a scaffold, recruiting various histone- and RNAPII-modifying enzymes to actively transcribed regions. nih.govoup.comresearchgate.netbiorxiv.org This scaffolding function allows PAF1C to couple active transcription with corresponding histone modifications, such as histone methylation and H2B mono-ubiquitination. yeastgenome.orgnih.govoup.compnas.org PAF1C interacts with and coordinates the activity of multiple partners, including elongation factors, chromatin transcription complexes, and factors involved in mRNA processing. nih.govresearchgate.net Through these interactions, PAF1C influences chromatin structure and epigenetic states, further impacting gene expression. yeastgenome.orgnih.govpnas.org

PAF1C in Viral Gene Expression and Host-Pathogen Interactions

PAF1C operates at the interface of gene expression and host-pathogen interactions, playing a significant role in the cellular response to viral infection. As a key regulator of transcription and chromatin structure, PAF1C can influence the expression of host genes involved in antiviral defense. Consequently, viruses have evolved mechanisms to target or co-opt PAF1C to promote their own replication.

PAF1C Modulation of Antiviral Innate Immune Responses

PAF1C is increasingly recognized as a crucial player in the innate immune response, the body's first line of defense against pathogens. It modulates the expression of genes involved in antiviral signaling pathways, including interferon-related and inflammatory responses. Studies have shown that PAF1C is necessary for the expression of certain immune response genes. For instance, depletion of PAF1C subunits can lead to decreased expression of interferon-stimulated genes (ISGs).

Research indicates that PAF1C can act as an activator of traditional immune response pathways and other cellular pathways correlated with pathogen defense. Transcriptomic profiling has revealed that PAF1C-mediated gene expression impacts the ability of cells to mount an antimicrobial response. The complex's influence on immune gene expression can involve both gene activation and suppression, depending on the specific genes and regulatory elements involved.

Several viruses are known to target PAF1C as a means to counteract the host's antiviral response. For example, the non-structural protein 5 (NS5) of Dengue virus (DENV) interacts with PAF1C, and this interaction antagonizes the expression of PAF1C-dependent immune response genes. Knockout of PAF1 has been shown to enhance DENV2 infectious virion production, supporting an antiviral role for PAF1C in DENV infection that is antagonized by viral NS5. Similarly, Influenza A virus (IAV) and Zika virus (ZIKV) also interact with PAF1C, and PAF1C depletion can increase their replication.

The interaction between viruses and PAF1C highlights the critical role of this complex in antiviral immunity and the evolutionary arms race between host and pathogen.

Below is a table summarizing some viruses whose replication is impacted by PAF1C:

Virus FamilyExamples of Viruses Impacted by PAF1CEffect of PAF1C Depletion on Viral ReplicationRelevant Citations
FlaviviridaeDengue virus (DENV), Zika virus (ZIKV)Increased
OrthomyxoviridaeInfluenza A virus (IAV)Increased
RhabdoviridaeVesicular stomatitis virus (VSV)Increased
ParamyxoviridaeSendai virus (SeV)Increased
HerpesviridaeHerpes simplex virus 1 (HSV-1)Increased
RetroviridaeHuman immunodeficiency virus (HIV-1)Increased

PAF1C Involvement in Retroviral Transcription and Latency

PAF1C also plays a significant role in the life cycle of retroviruses, particularly Human Immunodeficiency Virus type 1 (HIV-1). PAF1C has been identified as an HIV-1 restriction factor, inhibiting viral replication at early stages, including reverse transcription and integration. Overexpression of PAF1 can render cells refractory to HIV-1 infection.

Furthermore, PAF1C is involved in the transcriptional regulation of the integrated HIV-1 provirus and the establishment and maintenance of viral latency. In latently infected cells, PAF1C can partner with host factors like LEDGF/p75 to pause RNAPII at the provirus, thereby contributing to the maintenance of latency. Depletion of PAF1C has been shown to increase HIV-1 transcription.

The viral protein Tat is known to recruit PAF1C to the viral promoter to facilitate productive elongation of viral transcripts in some contexts, although early models of this interaction are considered questionable. Conversely, the HIV-1 protein Vpr has been shown to target and downmodulate PAF1C shortly after infection, leading to transcriptomic changes in the host cell that may favor viral replication, including the suppression of ISGs and HIV-1 restriction factors.

The role of PAF1C in maintaining HIV-1 latency has also made it a target for potential therapeutic intervention. Small-molecule inhibitors of PAF1C, such as iPAF1C, have been investigated for their ability to disrupt PAF1C chromatin occupancy and induce the release of paused RNAPII, thereby enhancing the activity of latency reversal agents and promoting the reactivation of latent proviruses. This suggests that modulating PAF1C activity could be a strategy for purging the latent HIV-1 reservoir.

Discovery and Characterization of Ipaf1c As a Paf1c Modulator

Rational Design and In Silico Screening Strategies

A key interaction essential for PAF1C integrity and nucleation is that between the PAF1 and CTR9 subunits. nih.govresearchgate.netresearchgate.net This interaction occurs via a highly conserved binding groove on the CTR9 subunit that interacts with PAF1. researchgate.netresearchgate.net This conserved interface was identified as a promising target for small molecule disruption. nih.govresearchgate.net

Molecular Docking Simulations and Candidate Identification

To identify potential inhibitors targeting the PAF1-CTR9 interface, an in silico, structure-based molecular docking screen was performed. nih.govresearchgate.net This involved virtually screening a large library of small molecules, specifically 10 million compounds from the ZINC database, against the PAF1 binding groove of CTR9 using the protein structure data (PDB: 5ZYQ). researchgate.net

This extensive virtual screening process identified 30 lead candidates with strong predicted values for disrupting the PAF1-CTR9 interaction. nih.govresearchgate.net These candidates were then selected for further synthesis and functional testing to evaluate their ability to impair PAF1C function in vivo. researchgate.net iPAF1C, also known as N-(4-bromo-3-methylphenyl)-1-{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl} piperidine-4-carboxamide, emerged as a promising candidate from this screening process. researchgate.net

Validation of this compound as a Specific PAF1C Inhibitor

Following its identification, this compound underwent rigorous validation to confirm its activity as a specific inhibitor of PAF1C and its mechanism of action.

Biochemical Confirmation of PAF1-CTR9 Interaction Disruption

Biochemical experiments were conducted to directly confirm that this compound disrupts the interaction between PAF1 and CTR9. PAF1 immunoprecipitation studies in cells treated with this compound demonstrated a clear disruption of the strong interaction typically observed between CTR9 and PAF1 in control cells. nih.govresearchgate.net This provided direct evidence that this compound interferes with the core interaction necessary for PAF1C assembly. nih.govresearchgate.net

Target Engagement Studies (e.g., Cellular Thermal Shift Assay)

To confirm that this compound physically binds to its intended target, CTR9, a cellular thermal shift assay (CETSA) was employed. nih.govresearchgate.netresearchgate.net CETSA is a biophysical assay used to measure target engagement in situ by assessing the thermal stability of a protein in the presence or absence of a potential binding molecule. nih.govbiorxiv.org Treatment of cells with this compound enhanced the thermostability of CTR9 compared to control treatment, indicating a direct binding event. nih.govresearchgate.netresearchgate.net Importantly, this compound treatment showed only limited thermostabilizing effects on other subunits of the PAF1C, suggesting a specific interaction with CTR9. nih.govresearchgate.net

Comparison with Genetic Depletion of PAF1C Subunits (shRNA, AID degron)

A critical step in validating this compound's specificity and mechanism was comparing its effects to those of genetic depletion of PAF1C subunits. Studies utilized both short hairpin RNA (shRNA) to knockdown PAF1 expression and an auxin-inducible degron (AID) system for acute depletion of PAF1. nih.govresearchgate.netresearchgate.netnorthwestern.eduresearchgate.net

Table 1: Comparison of this compound Treatment and PAF1 Depletion Effects

EffectThis compound TreatmentPAF1 Depletion (shRNA/AID degron)
Disruption of PAF1-CTR9 InteractionYesNot Applicable (Direct Depletion)
Impaired PAF1 Chromatin OccupancyYesYes
Release of RNA Pol II into Gene BodiesYesYes
Changes in Global Gene ExpressionSimilarSimilar
Attenuation of RNA Pol II Pausing at HS-down-regulated genesYesYes

Table 2: CTR9 Thermostability in CETSA

TreatmentCTR9 Thermostability (Relative to DMSO)
DMSOBaseline
This compoundEnhanced

Note: Data based on qualitative description of CETSA results nih.govresearchgate.netresearchgate.net. Quantitative data, if available in the source, would be presented here.

Mechanistic Elucidation of Ipaf1c Action on Transcriptional Elongation

Impact on Genome-Wide Chromatin Occupancy of PAF1C and RNAPII

Studies investigating the effects of iPAF1C have revealed significant changes in the genome-wide localization of both the PAF1 complex and RNAPII. The primary impact observed is a reduction in PAF1 chromatin occupancy and a subsequent global release of promoter-proximal paused RNAPII into gene bodies. These effects closely mirror those observed upon genetic depletion of PAF1 subunits, indicating the specificity of this compound for the PAF1 complex.

Reduced PAF1 Chromatin Localization

Treatment with this compound leads to a marked reduction in the levels of PAF1 protein associated with chromatin across the genome. This is a direct consequence of this compound disrupting the interaction between PAF1 and CTR9, which is crucial for PAF1C assembly and its stable association with chromatin. Genome-wide analyses, such as ChIP-seq for PAF1, demonstrate decreased PAF1 signal at transcribed genes following this compound treatment compared to control conditions.

A representative illustration of this effect can be seen in data showing PAF1 ChIP-seq signals over transcribed genes.

Table 1: Illustrative Change in PAF1 Chromatin Occupancy Upon this compound Treatment

Genomic Region (Relative to TSS)Control (Arbitrary Units)This compound Treatment (Arbitrary Units)Fold Change (this compound/Control)
Promoter-proximalHighLowSignificantly Reduced
Gene BodyModerateLowSignificantly Reduced

Note: This table represents the qualitative change observed in research findings, illustrating the reduction in PAF1 chromatin binding upon this compound treatment.

Global Release of Promoter-Proximal Paused RNA Pol II into Gene Bodies

A key consequence of reduced PAF1C chromatin occupancy due to this compound treatment is the induction of a global release of RNAPII from promoter-proximal pause sites into the gene body. Normally, RNAPII pauses shortly after initiating transcription, and its release into productive elongation is a critical regulatory step. PAF1C plays a role in regulating this pausing and release. By disrupting PAF1C function, this compound promotes the transition of paused RNAPII into the elongation phase. This effect is observed across a majority of actively transcribed genes.

Empirical cumulative distribution function (ECDF) plots of the RNA Pol II pause-release ratio (PRR) in cells treated with this compound show a shift towards increased release compared to untreated cells. This indicates that a larger proportion of RNAPII molecules are found in the gene body relative to the promoter-proximal region after this compound treatment.

Table 2: Illustrative Change in RNA Pol II Distribution Upon this compound Treatment

Genomic Region (Relative to TSS)Control (Arbitrary Units)This compound Treatment (Arbitrary Units)Change in Occupancy
Promoter-proximalHighLowerDecreased
Gene BodyLowerHigherIncreased
Pause-Release Ratio (Gene Body/Promoter)LowerHigherIncreased

Note: This table illustrates the redistribution of RNAPII from promoter-proximal regions to gene bodies upon this compound treatment, consistent with increased pause release.

Transcriptomic Consequences of this compound Treatment

The alterations in PAF1C chromatin occupancy and RNAPII dynamics induced by this compound treatment have significant consequences for the transcriptome. Global analyses using techniques such as PRO-seq and RNA-seq have provided detailed insights into these changes.

Global Transcriptome Analysis (PRO-seq, RNA-seq)

Global transcriptome profiling using PRO-seq (Precision Run-On sequencing) and RNA-seq (RNA sequencing) demonstrates that this compound treatment leads to widespread changes in gene expression. These analyses reveal both up-regulated and down-regulated genes, consistent with the complex roles of PAF1C in regulating transcription elongation. The transcriptional changes observed upon this compound treatment closely resemble those seen after acute depletion of PAF1, further supporting the specificity of this compound as a PAF1C inhibitor.

PRO-seq, which measures nascent transcription at single-nucleotide resolution, allows for the assessment of RNAPII distribution and pausing dynamics across the genome. RNA-seq, which measures mature mRNA levels, provides a view of the cumulative effect of transcriptional regulation and post-transcriptional processes.

Effects on Nascent and Mature Transcript Abundance

This compound treatment affects the abundance of both nascent and mature transcripts. PRO-seq data show changes in nascent transcript levels that reflect altered RNAPII elongation dynamics, including increased signal over gene bodies for many genes due to enhanced pause release. RNA-seq data reveal changes in mature mRNA levels, which are influenced by the altered nascent transcription rates as well as transcript stability. While increased nascent transcription due to pause release can lead to increased mature mRNA levels for some genes, PAF1C's involvement in other aspects of transcription and RNA processing means that the relationship between nascent and mature transcript changes is not always direct.

Research indicates that this compound treatment results in increased mRNA transcript abundance for many genes, similar to the effects of PAF1 depletion.

Modulation of RNA Pol II Pausing at Specific Gene Sets (e.g., Heat Shock Down-regulated Genes)

This compound has been shown to specifically modulate RNAPII pausing at certain gene sets. Notably, it impairs the increase in RNAPII pausing that typically occurs at heat shock (HS)–down-regulated genes in response to heat stress. Heat shock is a well-characterized stimulus that affects transcriptional elongation and RNAPII pausing. In control cells, heat shock induces increased RNAPII pausing at genes that are down-regulated during the stress response. Treatment with this compound attenuates this pausing response, suggesting that PAF1C is involved in the heat shock-induced pausing mechanism at these genes.

PRO-seq analysis of cells subjected to heat shock with and without this compound treatment demonstrates this effect, showing reduced RNAPII pausing at HS-down-regulated genes in the presence of this compound. This finding highlights a specific context where this compound-mediated PAF1C disruption impacts stress-responsive transcriptional regulation.

Table 3: Illustrative Effect of this compound on RNAPII Pausing at Heat Shock Down-regulated Genes

ConditionHeat ShockRNAPII Pausing at HS Down-regulated Genes
ControlNoBaseline
ControlYesIncreased
This compound TreatmentNoBaseline/Slightly Reduced
This compound TreatmentYesAttenuated Increase (Lower than Control + HS)

Note: This table summarizes the observed effect of this compound on preventing the full induction of RNAPII pausing at heat shock down-regulated genes during heat stress.

Interplay with Other Transcriptional Regulators

The action of this compound and the PAF1C it targets is intricately linked with the function of other key transcriptional regulators, particularly P-TEFb and BRD4, in controlling RNAPII elongation dynamics.

Relationship with Positive Transcription Elongation Factor b (P-TEFb)

Positive Transcription Elongation Factor b (P-TEFb) is a heterodimeric protein complex consisting of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CCNT1). researchgate.netbiorxiv.orgnih.govresearchhub.comnih.gov P-TEFb plays a critical role in overcoming promoter-proximal pausing by phosphorylating the C-terminal domain (CTD) of RNAPII at serine-2, as well as phosphorylating negative elongation factors such as NELF and DSIF. researchgate.netbiorxiv.orgnih.govnih.gov These phosphorylation events license the transition to productive transcriptional elongation. researchgate.netbiorxiv.orgnih.gov

Research suggests an antagonistic relationship between PAF1C and P-TEFb in certain biological contexts, such as maintaining multipotent progenitor cell populations. nih.gov PAF1C has been proposed to bind to RNAPII at pausing sites, potentially hindering the recruitment of P-TEFb and thus acting as a "parking brake" on transcription. nih.gov By disrupting PAF1C, this compound is thought to alleviate this "brake," thereby facilitating RNAPII elongation, potentially in cooperation with P-TEFb activity. nih.govnih.gov Studies investigating HIV-1 latency reversal have shown that this compound enhances the activity of latency reversal agents (LRAs), including those that may increase the availability of active P-TEFb. nih.gov This synergistic effect is hypothesized to occur because while LRAs might promote transcriptional initiation by increasing P-TEFb, this compound specifically addresses blocks to transcriptional elongation imposed by PAF1C. nih.gov

Influence on BRD4-mediated RNAPII Release

BRD4, a member of the BET protein family, is another key regulator of transcriptional elongation. patsnap.com Recent studies have highlighted a specific role for BRD4 in mediating RNAPII release, particularly in response to cellular stress like hypoxia. researchgate.netnih.govpnas.orgnih.gov It has been demonstrated that a CDK9 complex containing BRD4, as opposed to the Super Elongation Complex (SEC) which also contains P-TEFb components, is essential for the transcriptional response to hypoxia. researchgate.netnih.govnih.gov

Investigative Applications of Ipaf1c in Hiv 1 Latency Reversal

Theoretical Framework: The "Shock and Kill" Strategy for HIV-1 Eradication

One prominent strategy for targeting the latent HIV-1 reservoir is known as "shock and kill" nih.govnorthwestern.eduresearchgate.netmdpi.com. This approach involves using latency reversing agents (LRAs) to reactivate the transcriptionally silent provirus within infected cells (the "shock"), thereby making these cells visible to the immune system or susceptible to viral cytopathic effects or ART (the "kill") nih.govresearchgate.netmdpi.commdpi.com. While various LRAs have been explored, their efficacy as single agents in clinical trials has been limited, partly due to the heterogeneous nature of the latent reservoir and the multiple, complex blocks that maintain latency biorxiv.orgnih.govmdpi.com. These blocks can occur at various stages of the viral lifecycle, including transcriptional initiation and elongation biorxiv.orgnih.gov.

The polymerase-associated factor 1 complex (PAF1C) has been identified as a key cellular factor involved in the transcriptional repression of viral gene expression during HIV-1 latency nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. PAF1C is a post-initiation transcriptional regulator that influences both promoter-proximal pausing and productive elongation by RNA Polymerase II (RNA Pol II) researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. By binding to RNA Pol II at sites of transcriptional pausing, PAF1C can impede the recruitment of positive transcription elongation factor b (P-TEFb), effectively acting as a "parking brake" on the transcriptional machinery nih.gov. This mechanism contributes to the maintenance of HIV-1 latency nih.gov. Therefore, disrupting PAF1C function presents a potential strategy to release this block on transcriptional elongation and promote latency reversal, fitting within the theoretical framework of the "shock and kill" approach nih.govmdpi.comnih.govresearchgate.netnih.gov. iPAF1C is a first-in-class small-molecule inhibitor designed to disrupt PAF1C nih.govnih.govresearchgate.netnih.gov.

Efficacy of this compound in HIV-1 Latency Reversal in Cellular Models

Investigations into the efficacy of this compound have utilized various cellular models of HIV-1 latency, including both established cell lines and primary cells from individuals living with HIV-1 nih.govnih.govresearchgate.netnih.gov.

Studies in HIV-1 Latently Infected Cell Lines (e.g., J-Lat cells)

Studies employing HIV-1 latently infected cell lines, such as the J-Lat series (including J-Lat 5A8, 11.1, and 6.3), have been instrumental in evaluating the potential of this compound as an LRA nih.govnih.govresearchgate.net. These cell lines harbor a transcriptionally silent, integrated provirus, often containing a reporter gene like GFP to monitor reactivation nih.govresearchgate.net. In these models, treatment with increasing concentrations of this compound alone resulted in minimal viral reactivation nih.govresearchgate.net. However, this compound demonstrated a notable capacity to enhance the reactivation potential of other LRAs in J-Lat 5A8 cells, as well as in J-Lat clones 11.1 and 6.3 nih.govresearchgate.net. This suggests that while this compound may not be a potent standalone LRA in these specific cell line contexts, it can significantly augment the effects of other agents nih.govresearchgate.net.

Role in Reactivating Latent Proviruses

This compound's mechanism of action involves disrupting PAF1 chromatin occupancy, which leads to the global release of promoter-proximal paused RNA Pol II into gene bodies nih.govresearchgate.netnih.gov. This disruption of PAF1C function is hypothesized to relieve a block on transcriptional elongation, thereby promoting the transcription of the latent HIV-1 provirus nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.gov.

While this compound alone showed minimal reactivation in cell line models, it was found to be sufficient to increase the levels of cell-associated viral RNA in peripheral blood mononuclear cells (PBMCs) isolated from virally suppressed individuals living with HIV-1 nih.gov. This difference between cell line models and primary cells may reflect the diverse population of latent proviruses in patient cells compared to the more homogeneous integration sites in cell lines nih.gov. These findings support the model that blocks to transcriptional elongation, which this compound addresses, contribute to latency maintenance in primary cells nih.gov.

Synergistic Effects of this compound with Latency Reversing Agents (LRAs)

A key finding in the investigation of this compound is its ability to act synergistically with diverse classes of LRAs, enhancing their capacity to reactivate latent HIV-1 nih.govnih.govresearchgate.netresearchgate.netnih.gov. This synergy suggests that targeting different mechanisms of latency simultaneously can lead to more robust reactivation biorxiv.orgnih.govmdpi.com.

Combinatorial Approaches with Bromodomain Inhibitors (e.g., JQ1)

Combinations of this compound with bromodomain inhibitors (BETi), such as JQ1, have shown synergistic effects on HIV-1 latency reversal mdpi.commdpi.comnih.govresearchgate.net. JQ1 is a BET inhibitor that has been shown to promote latency reversal, partly by increasing the availability of active P-TEFb biorxiv.orgnih.gov. Studies in J-Lat 5A8 cells demonstrated that while JQ1 alone increased RNA Pol II occupancy at the LTR and throughout the provirus, the combination of JQ1 and this compound resulted in a further increase in RNA Pol II occupancy throughout the proviral genome nih.govresearchgate.net. This boosting effect was also observed in J-Lat cells where PAF1 was knocked down, mimicking this compound treatment nih.govresearchgate.net.

In PBMCs from individuals living with HIV-1, the combination of JQ1 and this compound resulted in significantly increased activity compared to JQ1 alone nih.gov. The proposed mechanism for this synergy is that JQ1 enhances transcriptional initiation by increasing P-TEFb availability, while this compound removes blocks to transcriptional elongation by disrupting PAF1C, allowing for enhanced processivity of RNA Pol II along the provirus mdpi.comnih.govresearchgate.net.

Here is a table summarizing representative data on the effect of this compound in combination with JQ1 in J-Lat 5A8 cells:

TreatmentEffect on RNA Pol II Occupancy (Relative to DMSO)Effect on LTR Transcripts (Relative to DMSO)Effect on Pol Transcripts (Relative to DMSO)
DMSOBaselineBaselineBaseline
JQ1Increased at LTR and throughout provirus nih.govresearchgate.netIncreased nih.govIncreased nih.gov
This compoundMinimal change nih.govMinimal change nih.govMinimal change nih.gov
JQ1 + this compoundFurther increased throughout provirus nih.govresearchgate.netSignificantly increased beyond JQ1 alone nih.govSignificantly increased beyond JQ1 alone nih.gov

Combinatorial Approaches with T Cell Stimulatory Agents (e.g., PHA)

This compound has also been shown to enhance the activity of T cell stimulatory agents, such as phytohemagglutinin (PHA), in cell line models of HIV-1 latency nih.govresearchgate.net. PHA is a lectin known to stimulate T cell activation and can enhance HIV-1 replication by mimicking T cell activation pathways invivogen.com. Studies in J-Lat 5A8 cells, as well as clones 11.1 and 6.3, demonstrated that this compound significantly enhanced the latency reversal induced by PHA nih.govresearchgate.net. This suggests that this compound's mechanism of action, focused on transcriptional elongation, can complement the effects of agents that promote T cell activation and potentially influence transcriptional initiation.

Here is a table illustrating the enhanced reactivation observed with this compound in combination with PHA in J-Lat cell lines:

Cell LineTreatmentLatency Reversal (% GFP+ Cells, Relative to DMSO)
J-Lat 5A8DMSOBaseline
J-Lat 5A8PHAIncreased nih.govresearchgate.net
J-Lat 5A8This compoundMinimal nih.govresearchgate.net
J-Lat 5A8PHA + this compoundSignificantly enhanced compared to PHA alone nih.govresearchgate.net
J-Lat 11.1PHA + this compoundSignificantly enhanced compared to PHA alone nih.govresearchgate.net
J-Lat 6.3PHA + this compoundSignificantly enhanced compared to PHA alone nih.govresearchgate.net

Combinatorial Approaches with Protein Kinase C (PKC) Agonists

Studies have explored the potential of combining this compound with other latency-reversing agents (LRAs) to enhance HIV-1 reactivation. Notably, this compound has demonstrated synergistic activity when used in combination with diverse LRAs, including Protein Kinase C (PKC) agonists such as phorbol (B1677699) 12-myristate 13-acetate (PMA). researchgate.net This enhanced effect has been observed in various cell line models of HIV-1 latency and in primary cells derived from persons living with HIV-1 (PLWH). researchgate.net The rationale behind such combinatorial approaches is to target multiple steps involved in maintaining latency, potentially leading to a more robust and widespread reactivation of the latent reservoir.

Impact on Transcriptional Elongation of Integrated HIV-1 Proviruses in Combination Therapies

A key aspect of this compound's mechanism of action in the context of latency reversal, particularly in combination therapies, involves its influence on transcriptional elongation of integrated HIV-1 proviruses. This compound functions as an inhibitor of the PAF1C, a complex known to be involved in both promoter-proximal pausing and productive elongation by RNA Polymerase II (RNAPII). researchgate.netnih.govresearchgate.net By disrupting PAF1C, this compound promotes the release of paused RNAPII into gene bodies, thereby enhancing transcriptional elongation. researchgate.netnih.gov This effect is considered crucial for boosting the activity of LRAs that primarily stimulate transcription initiation. Research indicates that in combination with LRAs like the bromodomain inhibitor JQ1, this compound significantly increases the abundance of viral transcripts that are synthesized during transcriptional elongation, such as LTR and Pol transcripts. researchgate.netnih.gov This suggests that this compound enhances the activity of these LRAs by alleviating a block on transcriptional elongation. researchgate.netnih.gov

Assessment of this compound in Primary Cell Models

To better understand the translational potential of this compound, investigations have been conducted in primary cell models that more closely mimic the in vivo latent reservoir.

Studies in Primary Human CD4+ T Cells

Studies involving primary human CD4+ T cells have provided insights into this compound's activity in a more physiologically relevant setting. Research has shown that this compound can enhance the activity of existing LRAs in primary CD4+ T cells by promoting the transcriptional elongation of the provirus. While this compound alone showed minimal latency reversal activity in these cells in some contexts, its ability to enhance the effects of other LRAs underscores its potential as a component of combination strategies. researchgate.net

Reactivation Potential in Peripheral Blood Mononuclear Cells (PBMCs) from Persons Living with HIV-1 (PLWH)

Direct assessment of this compound's latency reversal potential has been performed using peripheral blood mononuclear cells (PBMCs) isolated from persons living with HIV-1 (PLWH), particularly those on suppressive ART with undetectable viral loads. researchgate.net These studies are critical as PBMCs contain the latent HIV-1 reservoir. Treatment of PBMCs from PLWH with this compound has been shown to result in latency reversal, indicated by an increase in the levels of cell-associated viral RNA. researchgate.net While this compound alone demonstrated the ability to activate HIV transcription in these primary cells, its effect was often more pronounced when administered in combination with other LRAs. researchgate.net This highlights the potential of this compound to contribute to latency reversal in a clinically relevant cell population.

Broader Research Implications of Paf1c Modulation Beyond Hiv 1

PAF1C in General Gene Expression Regulation

PAF1C is a key regulator of RNA polymerase II transcription, impacting multiple stages from initiation to termination. mpg.demdpi.comnih.govnih.govyeastgenome.org It associates with RNAPII throughout the transcription cycle, influencing transcriptional elongation, mRNA processing, and histone modifications. aacrjournals.orgmpg.defrontiersin.orgmdpi.comnih.govnih.govyeastgenome.orgpnas.orgplos.org

PAF1C's role in transcription elongation is well-established. It can stabilize the elongation complex, thereby promoting efficient transcript synthesis. researchgate.netfrontiersin.org PAF1C also interacts with other transcription elongation factors, such as TFIIS, FACT, and Spt5 (DSIF in humans). researchgate.netmpg.de Depending on the genetic context, PAF1C can either maintain promoter-proximal pausing of RNAPII or promote its release into productive elongation. mdpi.comnih.govplos.org This dynamic regulation of pausing is crucial for controlling gene expression in response to various stimuli. nih.govnih.gov

Furthermore, PAF1C plays a significant role in coordinating transcription with chromatin modifications. It is essential for promoting several co-transcriptional histone modifications, including the monoubiquitylation of histone H2B (H2Bub) and subsequent methylation of histone H3 at lysines 4 and 79 (H3K4 and H3K79). aacrjournals.orgmpg.denih.govnih.govyeastgenome.orgpnas.orgplos.orgoncotarget.com These modifications are critical for regulating chromatin structure and influencing gene expression. nih.govnih.govpnas.org PAF1C achieves this by recruiting histone-modifying enzymes like RNF20/RNF40 and methyltransferases such as MLL1. aacrjournals.orgoncotarget.comuniprot.orgnih.gov PAF1C also influences histone H3 lysine (B10760008) 36 trimethylation (H3K36me3) and affects histone acetylation levels. nih.govyeastgenome.org

Beyond elongation and histone modifications, PAF1C is involved in mRNA 3' end formation, including cleavage and polyadenylation, and can influence polyA site selection and nascent transcript export. mpg.denih.govyeastgenome.orguniprot.orgresearchgate.net

The diverse mechanisms by which PAF1C regulates gene expression highlight its central role in controlling cellular processes. nih.gov

Potential Link between PAF1C and Cancer Pathogenesis

Growing evidence suggests a significant link between PAF1C and cancer pathogenesis. Misregulation or altered abundance of PAF1C subunits is observed in various cancers, indicating its potential role in disease development. aacrjournals.orgmpg.deoncotarget.comnih.gov

PAF1C as an Oncogenic Factor

In certain contexts, PAF1C can act as an oncogenic factor. Overexpression of human PAF1 has been shown to enhance cell growth and induce tumor formation. pnas.org PAF1C is upregulated in poorly differentiated pancreatic cancer cells and has the capacity for neoplastic transformation when ectopically expressed in mouse fibroblast cells. aacrjournals.orgnih.gov It is also upregulated in pancreatic and ovarian cancer stem cells. aacrjournals.orgnih.gov

PAF1C's involvement in maintaining the self-renewal of embryonic stem cells and cancer stem cells further supports its potential role in tumorigenesis. aacrjournals.orgnih.govsdbonline.org The complex is implicated in early events contributing to pancreatic cancer initiation, such as acinar-to-ductal metaplasia (ADM). aacrjournals.org

Mutations in PAF1C subunits have also been linked to cancer. While some subunits like CDC73 are considered tumor suppressors and mutations can lead to syndromes like hyperparathyroidism-jaw tumor, other contexts suggest an oncogenic role for the complex or its individual subunits. nih.govoncotarget.comsdbonline.org For instance, CTR9 has also been identified as a tumor suppressor gene, with mutations predisposing to Wilms tumor. nih.gov However, the context-dependent nature of PAF1C function is evident, as it can promote tumorigenesis in several cell types. nih.gov

Modulation of Oncogene Transcription

PAF1C can influence cancer development by modulating the transcription of oncogenes. It interacts with and is recruited to targets of the p53 tumor suppressor, being required for their full activation upon transcription stress. nih.gov

PAF1C also plays a role in regulating the expression of genes critical for the cell cycle machinery. aacrjournals.orgnih.gov A transient interaction between PAF1C and the proto-oncogenic transcription factor c-Myc has been identified. nih.govsdbonline.org This interaction can influence the transcription of c-Myc target genes. nih.govsdbonline.org In non-small cell lung cancer, PAF1 protein levels correlate negatively with survival, and depletion of both PAF1 and c-Myc synergistically inhibited cell proliferation. nih.gov

Furthermore, PAF1C is involved in the transcriptional activation of pro-growth ligands, such as growth differentiation factor/bone morphogenetic protein (GDF/BMP), promoting a cell-intrinsic GDF/BMP-Smad1/5 axis that can aberrantly induce cell growth upon p53 and ARF loss. nih.gov PAF1C also promotes leukemogenesis through association with KMT2A/MLL1-rearranged oncoproteins. oncotarget.comuniprot.org

While much research highlights PAF1C's role in active transcription elongation, there is also evidence that subunits of PAF1C are involved in transcriptional repression, which can impact oncogenic targets like MYC and CCND1. oncotarget.com

PAF1C in Cellular Stress Responses (e.g., Heat Shock, Hypoxia)

PAF1C is involved in the cellular response to various stress conditions, including heat shock and hypoxia. aacrjournals.orgnih.govnorthwestern.edupnas.orgnih.gov These stress responses often involve significant transcriptional reprogramming, and PAF1C's role in regulating transcription elongation is crucial in this context. nih.govnorthwestern.edupnas.org

In response to cellular stress, such as that activating the yeast cell wall integrity pathway MAPK Mpk1, PAF1C interacts with the MAPK to influence transcription elongation of stress-induced genes. aacrjournals.orgnih.gov This interaction, conserved with the human ERK5 MAPK and human PAF1, can regulate gene expression in response to stress. aacrjournals.orgnih.gov

Under hypoxic conditions, cellular adaptation requires specific gene expression programs. nih.govpnas.org The release of paused RNAPII from promoter-proximal regions is tightly controlled during the hypoxic response. nih.govpnas.org A CDK9 complex containing BRD4 is essential for hypoxia-induced transcriptional upregulation, and BRD4 mediates the recruitment of PAF1C to hypoxia-responsive genes to promote the formation of a productive elongation-competent RNAPII complex. nih.govpnas.org Disruption of PAF1C using a small-molecule inhibitor has been shown to impair this BRD4-mediated response to hypoxia. pnas.org

PAF1C is also implicated in the recovery of transcription after DNA damage repair. Following UV irradiation, the CSB protein loads PAF1C onto RNAPII in promoter-proximal regions. biorxiv.org PAF1C is essential for the recovery of RNA synthesis after UV damage, promoting RNAPII pause release and stimulating processive transcription elongation. biorxiv.org

While yeast PAF1C components are not essential, their loss results in hypersensitivity to a variety of stresses, implicating the complex in the expression of stress-responsive genes. yeastgenome.orgnih.gov For example, yeast mutants lacking PAF1 show increased heat sensitivity. yeastgenome.org

Methodological Considerations for Ipaf1c Research

In Vitro Cellular Models for Transcriptional Studies

In vitro cellular models are fundamental for dissecting the molecular mechanisms by which iPAF1C influences gene expression and cellular pathways.

Mammalian cell lines serve as valuable tools for studying the general transcriptional effects of this compound. HCT116 and DLD1 cell lines have been utilized to demonstrate key aspects of this compound activity. In both HCT116 and DLD1 cells, treatment with this compound has been shown to lead to the release of RNA Polymerase II (RNAPII) into gene bodies. nih.govwikipedia.org Furthermore, these studies revealed impaired PAF1 chromatin occupancy and increased mRNA transcript abundance following this compound treatment, phenocopying the effects observed upon acute depletion of PAF1, a core subunit of PAF1C. nih.govwikipedia.org DLD1 cells, including those engineered with an auxin-inducible degron tag on PAF1 (DLD1_PAF1-AID), have been instrumental in directly comparing the effects of this compound with genetic depletion of PAF1. nih.govwikipedia.org Research in DLD1 cells also demonstrated that this compound treatment impaired RNAPII pausing in response to heat shock, further supporting its role in regulating transcriptional elongation. nih.govuniprot.org While HAP1 cells are listed as a relevant mammalian cell line in the context of transcriptional studies ensembl.orghmdb.cagenecards.orguniprot.org, specific published research detailing the use of HAP1 cells for studying this compound was not found in the provided information.

Cell line models of HIV latency are crucial for evaluating compounds like this compound for their potential as latency reversal agents (LRAs). J-Lat cell clones, such as J-Lat 5A8, are widely used models; these are Jurkat T cell subclones harboring a silent, integrated HIV-1 provirus often linked to a reporter gene like GFP. nih.govensembl.org Studies using J-Lat 5A8 cells have indicated that this compound alone exhibits minimal capacity for viral reactivation at concentrations below those causing viability defects. nih.govensembl.org However, a significant finding is that this compound substantially enhances the activity of various well-characterized LRAs, including JQ1, phytohemagglutinin (PHA), and phorbol (B1677699) 12-myristate 13-acetate (PMA), in J-Lat 5A8 cells. nih.govensembl.org This synergistic effect on latency reversal has also been observed in other J-Lat clones, specifically 11.1 and 6.3. nih.govensembl.org The enhancement of reactivation by this compound is attributed to its role in promoting transcriptional elongation of the integrated provirus. nih.govcellsignal.com Experiments involving shRNA-mediated knockdown of PAF1 in J-Lat 5A8 cells mirrored the effects of this compound treatment, also enhancing JQ1-induced reactivation. nih.govensembl.org

Mammalian Cell Lines (e.g., HCT116, DLD1, HAP1)

Advanced Sequencing and Transcriptomic Profiling

Advanced sequencing technologies provide high-resolution data essential for understanding the global impact of this compound on transcription and chromatin.

PRO-seq is a powerful technique used to map the location and density of actively transcribing RNAPII at single-nucleotide resolution, providing a snapshot of nascent RNA synthesis. genecards.orguniprot.org This method involves permeabilizing cells and allowing engaged RNAPII complexes to incorporate a single biotinylated nucleotide analog into nascent RNA chains, which are then enriched and sequenced. genecards.orguniprot.org PRO-seq has been applied in studies of this compound, notably in DLD1 cells, to examine its effects on nascent transcription, particularly in the context of heat shock-induced transcriptional changes. nih.govuniprot.org PRO-seq data demonstrated that this compound treatment impaired RNAPII pausing in response to heat shock, showing a broad overlap in effects with PAF1 knockdown. nih.govuniprot.org This indicates that this compound attenuates RNAPII pausing at heat shock-down-regulated genes, mimicking the transcriptional changes observed upon acute PAF1 depletion. nih.govuniprot.org

ChIP-seq is used to identify the genomic locations of DNA-binding proteins, such as transcription factors and polymerases. By combining chromatin immunoprecipitation with high-throughput sequencing, researchers can map the distribution of specific proteins across the genome. nih.gov ChIP-seq for PAF1 has been performed in DLD1 cells treated with this compound, revealing that this compound treatment significantly reduced PAF1 levels and impaired its chromatin occupancy. nih.govwikipedia.orguniprot.org ChIP-seq for RNAPII has also been utilized to assess the impact of this compound on polymerase distribution. These studies, conducted in cell lines like HCT116 and DLD1, showed that this compound treatment led to the release of RNAPII from promoter-proximal regions into gene bodies. nih.govwikipedia.org In the context of HIV latency, RNAPII ChIP-seq in J-Lat 5A8 cells demonstrated increased RNAPII occupancy over the integrated viral gene body upon treatment with LRAs like JQ1, with a further increase observed when this compound was used in combination with JQ1. nih.govensembl.org These ChIP-seq experiments provide direct evidence of how this compound affects the association of PAF1 and RNAPII with chromatin.

qRT-PCR is a widely used technique for quantifying the abundance of specific RNA transcripts. It allows for precise measurement of gene expression levels under different experimental conditions. qRT-PCR has been extensively used in this compound research, particularly in studies involving HIV latency models. nih.govensembl.org In J-Lat cells, qRT-PCR has been employed to quantify viral RNA transcripts, such as TAR, LTR, and Pol, to assess the impact of this compound on different stages of proviral transcription (initiation and elongation). nih.govensembl.org While this compound alone did not significantly increase these viral transcripts in cell line models, qRT-PCR analysis showed that it enhanced the increase induced by LRAs like JQ1. nih.govensembl.org Furthermore, qRT-PCR has been used to measure HIV-1 gag mRNA transcript levels in peripheral blood mononuclear cells (PBMCs) isolated from individuals with HIV. nih.gov These studies demonstrated that this compound alone could induce a significant increase in viral transcripts in patient cells and enhance the reactivation potential of LRAs, as quantified by qRT-PCR. nih.gov

Chromatin Immunoprecipitation and Sequencing (ChIP-seq) for RNAPII and PAF1

Biochemical and Biophysical Techniques for Protein-Compound Interaction

These techniques are crucial for demonstrating direct binding of this compound to its target and analyzing its impact on protein-protein interactions within the PAF1C.

Immunoprecipitation (IP) is used to study protein-protein interactions and how this compound affects these associations. In the context of this compound research, PAF1 immunoprecipitation has been performed in cells treated with this compound or a control (DMSO). nih.govresearchgate.net Immunoblot analysis of the immunoprecipitated material reveals the presence and interaction status of PAF1C subunits, such as CTR9. nih.govresearchgate.net

Research findings using PAF1 immunoprecipitation in DLD1 cells engineered to express an AID tag at the C terminus of endogenous PAF1 demonstrated that this compound treatment disrupted the interaction between CTR9 and PAF1. nih.govresearchgate.net This disruption was evident as a weaker interaction between CTR9 and PAF1 in this compound-treated cells compared to control-treated cells. nih.govresearchgate.net

Cellular Thermal Shift Assay (CETSA) is a biophysical method used to confirm the direct binding of a compound to its target protein within a cellular environment. researchgate.netnih.gov The principle behind CETSA is that ligand binding can increase the thermal stability of a protein. researchgate.netnih.gov

Immunoprecipitation

Genetic Perturbation Approaches

Genetic perturbation techniques are used to manipulate the expression levels of PAF1C subunits to mimic or compare the effects of this compound treatment, thereby validating the compound's mechanism of action.

Short hairpin RNA (shRNA)-mediated knockdown is a technique used to reduce the expression of specific genes. researchgate.netresearchgate.netresearcher.lifenih.govnih.gov In this compound research, shRNA has been used to silence the expression of PAF1 as a positive control to compare its effects with those of this compound treatment. nih.govresearchgate.netresearchgate.net

Studies have shown that silencing PAF1 expression using shRNA in HCT116 cells induced global release of paused RNA Pol II from promoter-proximal sites, an effect closely mimicked by this compound treatment. nih.govresearchgate.netresearchgate.net Comparing the empirical cumulative distribution function (ECDF) of the pause-release ratio (PRR) revealed that this compound mirrored the effect of PAF1 shRNA transduction both globally and at individual gene bodies. nih.gov Additionally, knockdown of PAF1 by shRNA in J-Lat 5A8 cells enhanced JQ1-induced HIV latency reactivation, similar to this compound treatment. researchgate.net

Auxin-Inducible Degron (AID) systems allow for rapid and inducible degradation of a protein of interest tagged with a degron sequence in the presence of auxin. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net This system provides a method for acute protein depletion, which is valuable for studying the immediate effects of protein loss. researchgate.netnorthwestern.edu

Future Directions and Unanswered Questions in Ipaf1c Research

Elucidation of PAF1C's Dual Role in Pause-Release and Processivity

Research indicates that PAF1C plays a dual role in regulating RNA Polymerase II (RNAPII) transcription, influencing both promoter-proximal pausing and productive elongation (processivity). nih.govresearchgate.netresearchgate.net iPAF1C has been shown to induce global RNAPII pause-release, mimicking the effects of PAF1 knockdown. nih.govresearchgate.net However, the precise mechanisms by which PAF1C balances these opposing functions and how this compound specifically impacts this balance across different genetic contexts are not yet fully understood.

Future studies are needed to determine how PAF1C affects RNAPII processivity and how this impact may vary depending on the gene body. researchgate.net While this compound treatment leads to the upregulation of many genes, a significant proportion are also downregulated, consistent with PAF1C's dual role. nih.govresearchgate.net Further research could involve detailed kinetic studies of RNAPII movement along gene bodies in the presence and absence of this compound, potentially using techniques like high-resolution native elongation transcript sequencing (NET-seq) or precision run-on sequencing (PRO-seq) on diverse gene sets. This would help to disentangle the effects on pause release versus elongation rate and termination.

Comprehensive Analysis of this compound Transcriptional Impacts Across Diverse Gene Sets

Initial transcriptomic analyses following this compound treatment have revealed changes that largely resemble those seen with acute depletion of the PAF1 subunit, including effects on heat shock-down-regulated genes. nih.govresearchgate.netresearchgate.netresearchgate.net However, a comprehensive understanding of this compound's transcriptional impact across the entire genome and in various cellular contexts is still developing.

There is a need for broader analyses to determine how this compound affects the transcription of diverse gene sets beyond those initially studied, such as those involved in different cellular pathways or responses to various stimuli. northwestern.edu Understanding how this compound influences the expression of both short and long genes, given that PAF1 depletion has differential effects on their transcription and processivity, is also crucial. researchgate.netresearchgate.net Studies could employ advanced sequencing techniques to map RNAPII occupancy and transcriptional activity genome-wide after this compound treatment in different cell types and conditions, providing a more complete picture of its transcriptional regulatory scope.

Further Optimization and Analog Development of this compound

This compound is described as a first-in-class small-molecule inhibitor that disrupts PAF1C by targeting the interaction between the PAF1 and CTR9 subunits. nih.govresearchgate.netnih.gov While it has demonstrated efficacy in preclinical models, particularly in enhancing HIV-1 latency reversal, there is potential for further optimization and the development of analogs. nih.govresearchgate.net

Future research could focus on structure-activity relationship studies to identify modifications that enhance this compound's potency, specificity for PAF1C, or improve its pharmacokinetic properties (excluding dosage/administration details). northwestern.edu Developing analogs could lead to compounds with improved efficacy or a more targeted impact on specific PAF1C functions or interactions. This could involve medicinal chemistry efforts guided by structural insights into this compound's binding to PAF1C.

Exploration of this compound in Other Disease Models Beyond HIV-1

Given PAF1C's fundamental role in transcriptional regulation, the potential applications of this compound likely extend beyond HIV-1 latency. nih.govresearchgate.net Research is beginning to explore its relevance in other disease contexts where transcriptional dysregulation is a key factor. northwestern.edu

Oncogenic Transcriptional Programs

PAF1C has been implicated in various aspects of cancer biology, including the regulation of oncogenic transcriptional programs. researchgate.netresearchgate.net For instance, PAF1C is involved in the expression of long genes essential for replication and DNA repair in pancreatic carcinoma and is linked to MYC function and immune evasion in this context. researchgate.net PAF1C has also been shown to negatively regulate certain super-enhancers in cancer cells, where its loss can activate gene expression. researchgate.net

Future research could investigate the effects of this compound on specific oncogenic pathways and gene sets in different cancer types. researchgate.net This could involve studies examining its impact on cancer cell proliferation, survival, and immune evasion mechanisms that are dependent on PAF1C activity. Identifying specific cancers or subtypes that are particularly reliant on PAF1C-mediated transcription would be a critical step.

Neurodegenerative Diseases

Transcriptional elongation control mechanisms, which are regulated by PAF1C, are also being examined for their role in neurobiological gene expression and how their misregulation contributes to neurodegenerative diseases. northwestern.edu

Exploring the potential of this compound in models of neurodegenerative diseases represents another important future direction. researchgate.netnih.gov Research could focus on understanding how PAF1C dysfunction contributes to the pathology of specific neurodegenerative conditions and whether this compound can modulate the expression of genes critical for neuronal function and survival. This could involve in vitro studies using patient-derived cells or in vivo models of neurodegeneration.

Synergistic Combinations in Viral Latency Reversal and Gene Expression Modulation

This compound has shown promise in enhancing the activity of existing HIV-1 latency reversal agents (LRAs), suggesting a synergistic effect in reactivating latent proviruses. nih.govresearchgate.netresearchgate.net This synergy is thought to occur because this compound helps lift a block on transcriptional elongation, complementing LRAs that may act at different stages of transcription or latency maintenance. nih.govresearchgate.net

Future studies are needed to further explore the optimal combinations of this compound with diverse LRAs to achieve more robust and widespread latency reversal in different cellular and anatomical reservoirs of HIV-1. nih.govmdpi.com This could involve evaluating combinations with various classes of LRAs, such as protein kinase C (PKC) modulators or histone deacetylase (HDAC) inhibitors, which have shown promise in combination strategies. researchgate.netresearchgate.netnih.gov

Beyond HIV-1, the potential for this compound to act synergistically with other gene expression modulating agents in different disease contexts warrants investigation. Given its role in controlling transcriptional elongation, this compound could potentially be combined with other compounds that target different aspects of transcription or epigenetic regulation to achieve more precise or potent modulation of specific gene sets for therapeutic purposes. pnas.orgpnas.org

Summary of Future Research Areas:

Research AreaKey Questions / GoalsPotential Approaches
Elucidation of PAF1C's Dual RoleHow does PAF1C balance pause-release and processivity? How does this compound specifically affect this balance?High-resolution RNAPII profiling (NET-seq, PRO-seq), kinetic studies.
Comprehensive Transcriptional AnalysisWhat is the genome-wide impact of this compound on diverse gene sets in various cell types?Genome-wide RNAPII occupancy and transcriptional activity mapping (ChIP-seq, RNA-seq) in different contexts.
Optimization and Analog DevelopmentHow can this compound's potency, specificity, and properties be improved? Can analogs offer advantages?Structure-activity relationship studies, medicinal chemistry, in vitro and cellular screening.
Exploration in Other Disease Models (Cancer)Does this compound impact oncogenic transcriptional programs? Which cancers are most sensitive to PAF1C inhibition?Studies on cancer cell proliferation, survival, immune evasion; pathway analysis; patient-derived models.
Exploration in Other Disease Models (Neurodegenerative)Does PAF1C dysfunction contribute to neurodegeneration? Can this compound modulate relevant gene expression?Studies in neuronal cell models, iPSC-derived neurons, in vivo neurodegeneration models; gene expression analysis.
Synergistic Combinations (HIV-1)What are the optimal combinations of this compound with LRAs for robust latency reversal?Evaluation of combinations with different LRA classes in various HIV-1 latency models.
Synergistic Combinations (General Gene Expression Modulation)Can this compound be combined with other agents to precisely modulate gene expression in other diseases?Studies combining this compound with compounds targeting other transcriptional or epigenetic mechanisms.

Detailed Studies on Context-Dependent Immune Gene Regulation by PAF1C and this compound

The Polymerase-Associated Factor 1 Complex (PAF1C) plays a critical and multifaceted role in regulating gene expression, particularly within the context of the antiviral innate immune response. Research has revealed that PAF1C is deeply involved in modulating both interferon and inflammatory gene expression, acting as a key player in the host's defense against viral infections. nih.govresearchgate.net The complex achieves this regulation through its influence on RNA Polymerase II (RNAPII) transcription, affecting processes such as promoter-proximal pausing and productive elongation. nih.govnih.govnih.gov

Detailed studies have demonstrated that PAF1C exhibits a context-dependent capacity, functioning as both a positive and negative regulator of transcription elongation. nih.govresearchgate.net This duality allows PAF1C to fine-tune immune responses. For instance, genes that are likely induced by PAF1C are often associated with promoter motifs linked to Nuclear factor-κB (NF-κB) signaling and related immune pathways. nih.gov Conversely, genes that are typically suppressed by PAF1C are enriched for enhancer elements and include host dependency factors utilized by various viruses. nih.gov This differential regulation suggests a mechanism by which PAF1C can simultaneously promote the expression of antiviral genes while repressing factors that viruses require for replication. nih.gov

The identification and characterization of this compound, a small molecule inhibitor of PAF1C, have provided a valuable tool for dissecting the complex regulatory functions of PAF1C. nih.govnih.govmdpi.comnorthwestern.edu this compound specifically targets a crucial binding interface between the CTR9 and PAF1 subunits of the PAF1 complex. nih.govresearchgate.net Inhibition by this compound leads to the disruption of PAF1C's localization on chromatin and induces the release of RNAPII that was paused near gene promoters. nih.govnih.govmdpi.com This effect on the transcriptomic landscape closely mirrors that observed upon depletion of the PAF1 subunit. nih.govresearchgate.netresearchgate.net

Transcriptomic analyses following this compound treatment have provided insights into the scope of PAF1C's regulatory impact. These studies indicate that while this compound treatment, similar to PAF1 depletion, results in both up-regulated and down-regulated genes, a significant proportion of the differentially expressed genes are up-regulated. researchgate.net This observation is consistent with PAF1C's established role as a negative regulator of RNAPII pause-release, where its inhibition or depletion leads to increased transcriptional elongation and gene expression for a subset of genes. researchgate.net

Beyond its general role in immune gene regulation, studies on this compound have highlighted its potential in specific contexts, such as the reversal of HIV latency. HIV maintains latency in part by repressing viral gene expression, a process influenced by host factors including PAF1C. PAF1C acts as a negative regulator of HIV transcription and a positive regulator of HIV latency. nih.gov By inhibiting PAF1C, this compound promotes the transcriptional elongation of the integrated HIV provirus, thereby enhancing the activity of latency-reversing agents (LRAs). nih.govresearchgate.netnih.govmdpi.comnorthwestern.edunih.gov Notably, this compound alone has demonstrated the capacity to reactivate latent proviruses in primary cells obtained from individuals undergoing antiretroviral therapy (ART). nih.govresearchgate.net

Furthermore, research has shown that this compound's impact on transcriptional elongation extends to other cellular responses. For example, this compound has been shown to impair RNAPII pausing at genes that are down-regulated in response to heat shock, reinforcing its role in modulating PAF1C function under specific cellular stimuli. nih.govresearchgate.net Additionally, this compound has been found to impair BRD4-mediated RNAPII release and the transcriptional response to hypoxia, indicating its involvement in context-dependent transcriptional regulation beyond the immune and viral contexts. pnas.orgpnas.org

These detailed studies underscore the critical role of PAF1C in context-dependent immune gene regulation and highlight this compound as a valuable molecular probe for further understanding these mechanisms. The ability of this compound to disrupt PAF1C function and influence RNAPII dynamics provides a means to investigate the specific contributions of PAF1C to the transcriptional control of diverse immune and cellular pathways.

Summary of Transcriptional Changes Upon PAF1 Depletion or this compound Treatment

Based on transcriptomic studies, both depletion of PAF1 (a core subunit of PAF1C) and treatment with this compound lead to changes in gene expression. While both up- and down-regulation are observed, up-regulation is generally more prevalent, consistent with PAF1C's role in negatively regulating RNAPII pause-release. researchgate.net

ConditionEffect on Gene ExpressionProportion of Genes AffectedReference
PAF1 DepletionUp-regulatedSubstantial proportion researchgate.net
Down-regulatedSubstantial proportion researchgate.net
This compound TreatmentUp-regulatedMajority researchgate.net
Down-regulatedSubstantial proportion researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.